molecular formula C17H21O2P B5708192 2-[bis(4-methylphenyl)phosphoryl]-2-propanol

2-[bis(4-methylphenyl)phosphoryl]-2-propanol

Cat. No. B5708192
M. Wt: 288.32 g/mol
InChI Key: XDXQVZXPIGTCRS-UHFFFAOYSA-N
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Description

2-[bis(4-methylphenyl)phosphoryl]-2-propanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BMPP and is a white crystalline solid that is soluble in organic solvents. BMPP has been synthesized by several methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Mechanism of Action

BMPP is a phosphatase inhibitor that acts by binding to the active site of the enzyme and preventing the dephosphorylation of its substrates. BMPP has been shown to inhibit several phosphatases, including protein phosphatase 1, protein phosphatase 2A, and protein tyrosine phosphatase 1B. The inhibition of these phosphatases can lead to the activation of several signaling pathways, which can have a significant impact on cellular processes.
Biochemical and Physiological Effects:
BMPP has been shown to have several biochemical and physiological effects, including the activation of the insulin signaling pathway, the inhibition of cancer cell proliferation, and the regulation of the immune response. BMPP has been shown to activate the insulin signaling pathway by inhibiting protein tyrosine phosphatase 1B, which is a negative regulator of insulin signaling. The inhibition of cancer cell proliferation by BMPP is due to the inhibition of protein phosphatase 2A, which is involved in the regulation of cell cycle progression. BMPP has also been shown to regulate the immune response by inhibiting the activity of protein phosphatase 1, which is involved in the regulation of T cell activation.

Advantages and Limitations for Lab Experiments

BMPP has several advantages for lab experiments, including its high solubility in organic solvents, its stability under various conditions, and its potential applications in various fields. However, BMPP also has some limitations, including its low yield in the synthesis process and its potential toxicity to cells.

Future Directions

There are several future directions for the study of BMPP, including the synthesis of new derivatives with improved activity and selectivity, the investigation of its potential applications in drug discovery, and the study of its mechanism of action in cellular processes. The development of new derivatives of BMPP with improved activity and selectivity can lead to the discovery of new drugs for the treatment of various diseases. The investigation of BMPP's potential applications in drug discovery can lead to the identification of new targets for drug development. The study of BMPP's mechanism of action in cellular processes can provide insights into the regulation of cellular processes and the development of new therapies.

Synthesis Methods

BMPP can be synthesized by several methods, including the reaction of 4-methylphenylphosphonic dichloride with isopropanol, followed by the reaction with sodium hydroxide. Another method involves the reaction of 4-methylphenylphosphonic dichloride with isopropanol in the presence of triethylamine. The yield of BMPP obtained by these methods varies from 60% to 85%.

Scientific Research Applications

BMPP has been extensively studied for its potential applications in various fields, including catalysis, material science, and medicinal chemistry. BMPP has been used as a ligand for the synthesis of metal complexes, which have shown promising catalytic activity in various reactions. BMPP has also been used as a building block for the synthesis of polymers and dendrimers, which have potential applications in drug delivery and gene therapy. In medicinal chemistry, BMPP has been studied as a potential inhibitor of protein phosphatases, which are involved in several cellular processes.

properties

IUPAC Name

2-bis(4-methylphenyl)phosphorylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21O2P/c1-13-5-9-15(10-6-13)20(19,17(3,4)18)16-11-7-14(2)8-12-16/h5-12,18H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDXQVZXPIGTCRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)C)C(C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21O2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[Bis(4-methylphenyl)phosphoryl]-2-propanol

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